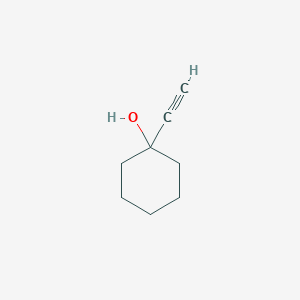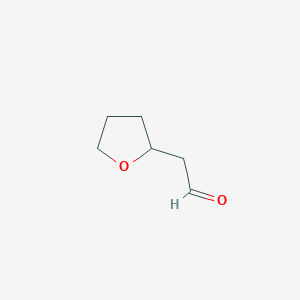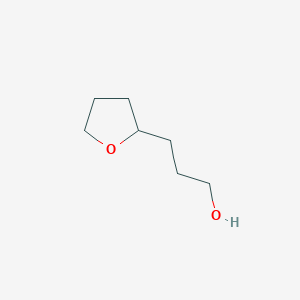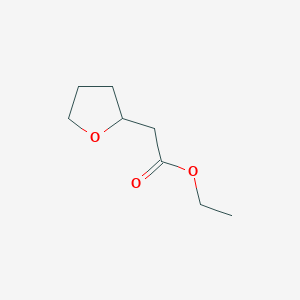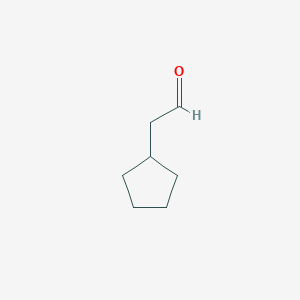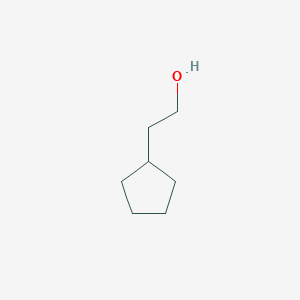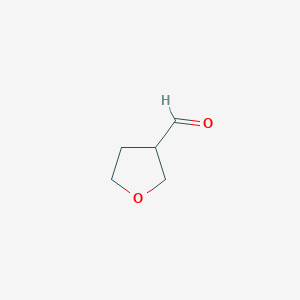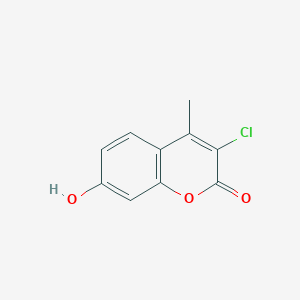
3-氯-7-羟基-4-甲基-2H-色烯-2-酮
描述
Chlorferron is an organochlorine compound. It derives from a 4-methylumbelliferone.
科学研究应用
生物和药物特性
香豆素,包括氯苯酮,具有非常宝贵的生物和药物特性 . 它们自古以来就一直被用作草药 . 已鉴定出1300多种香豆素衍生物,它们主要来源于绿色植物、真菌和细菌中的次生代谢产物 .
蛋白酪氨酸磷酸酶1B抑制剂
氯苯酮用作蛋白酪氨酸磷酸酶1B抑制剂 . 该酶是胰岛素信号传导和葡萄糖稳态的关键调节剂,其抑制可能对治疗 2 型糖尿病和肥胖症有益。
乙酰胆碱酯酶抑制剂
氯苯酮也作为乙酰胆碱酯酶抑制剂 . 乙酰胆碱酯酶是一种分解乙酰胆碱的酶,乙酰胆碱是一种参与记忆和学习的神经递质。该酶的抑制剂用于治疗阿尔茨海默病。
单胺氧化酶抑制剂
该化合物用作单胺氧化酶抑制剂 . 单胺氧化酶是分解神经递质和膳食胺的酶。这些酶的抑制剂用于治疗精神疾病和神经疾病。
荧光材料生产
氯苯酮可用于生产荧光材料 . 荧光材料广泛应用于生物成像、诊断和光电子学等各个领域。
抗菌活性
氯苯酮的一些衍生物已显示出抗菌活性 . 对八种最具活性的哌嗪色烯-2-酮衍生物对氧化还原酶(PDB ID 1XDQ)的分子对接模拟表明,最稳定的酶-抑制剂复合物是通过疏水相互作用稳定的 .
α-葡萄糖苷酶抑制性降血糖活性
作用机制
Target of Action
Coumarin derivatives, to which chlorferone belongs, have been associated with a wide range of biological activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
For instance, they can act as weak hydrogen bond donors via the carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom .
Biochemical Pathways
Given the broad range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
Based on the known biological activities of coumarin derivatives, it can be inferred that chlorferone might exhibit a range of effects, such as anti-inflammatory, anti-tumor, and antioxidant activities .
Action Environment
It’s worth noting that the synthesis of coumarin derivatives, including chlorferone, can be carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
生化分析
Biochemical Properties
The carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom of 3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one can also act as weak hydrogen bond donors This property may influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Coumarin derivatives are known to exhibit various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . These activities suggest that 3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
3-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052724 | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6174-86-3 | |
| Record name | Chlorferon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorferron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3-Chloro-4-methyl-7-hydroxycoumarin in analytical chemistry?
A: 3-Chloro-4-methyl-7-hydroxycoumarin, also known as Chlorferone, serves as a valuable reagent in spectrophotometric determinations. For instance, it forms charge transfer complexes with pharmaceuticals like Paracetamol and Protriptyline HCl, enabling their quantification in pure forms and formulations. This application relies on the absorbance changes upon complex formation, adhering to Beer's Law within specific concentration ranges. []
Q2: How is 3-Chloro-4-methyl-7-hydroxycoumarin used in the synthesis of other compounds?
A: 3-Chloro-4-methyl-7-hydroxycoumarin serves as a crucial building block in organic synthesis. It reacts with diethyl chlorothiophosphate-d(10) to yield labeled Coumaphos-d(10), a deuterated insecticide valuable as an internal standard in gas-liquid chromatographic-mass spectrometric analyses. [, ] It can also react with ethyl chloroacetate to form an intermediate, which further reacts with hydrazine hydrate to produce 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide. This compound can then be used to synthesize novel pyrazoline derivatives with potential biological activities. []
Q3: Can you describe the degradation of Coumaphos and the role of 3-Chloro-4-methyl-7-hydroxycoumarin?
A: In studies simulating cattle dipping vats, 3-Chloro-4-methyl-7-hydroxycoumarin (Chlorferone) has been identified as a major degradation product of the insecticide Coumaphos. Over time, a significant portion of Coumaphos breaks down into Chlorferone, alongside smaller amounts of Potasan and other compounds. []
Q4: How does the structure of 3-Chloro-4-methyl-7-hydroxycoumarin influence its photochemical properties?
A: The presence of chlorine and methyl substituents on the coumarin core significantly impacts the excited-state proton transfer kinetics of 3-Chloro-4-methyl-7-hydroxycoumarin. Studies in dioxane:water mixtures revealed the formation of a geminate ion pair (A(-)*···H(+)), a species rarely observed kinetically. This finding provides evidence for the Eigen-Weller mechanism in quasi-aqueous environments, highlighting the importance of substituent effects on the molecule's photochemical behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


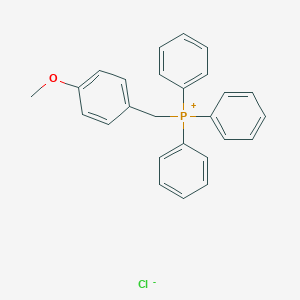
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)


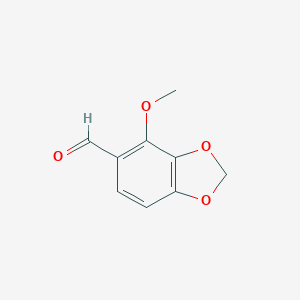
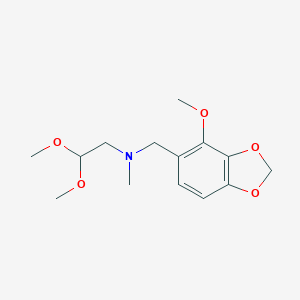
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)
